Carboximidic acids and derivatives
Carboximidic acids and their derivatives are a class of chemical compounds that play significant roles in various industrial applications, particularly in the pharmaceutical and agricultural sectors. These compounds feature a core structure consisting of a carboxylic acid group (-COOH) attached to an imidoyl (C=NH2) moiety, which confers unique reactivity and functional diversity.
Carboximidic acids are versatile intermediates that can be readily converted into various derivatives through chemical transformations. Common derivatization strategies include esterification, amide formation, and substitution reactions at the imidoyl group or carboxyl group. Such modifications allow for tailored properties and enhanced biological activities, making these compounds valuable in drug synthesis.
In pharmaceuticals, carboximidic acid derivatives are often used as starting materials for synthesizing bioactive molecules due to their ability to form stable linkages with other functional groups. They can act as potent inhibitors of various enzymes or serve as precursors for prodrugs that release active agents upon metabolic conversion.
Agriculturally, these compounds may function as herbicides, fungicides, and insecticides by targeting specific cellular mechanisms in pests and pathogens. Their selective toxicity and broad-spectrum activity make them promising candidates for crop protection formulations.
Overall, carboximidic acids and their derivatives represent a rich area of research with applications spanning multiple fields, driving innovation through their versatile structural features and reactivity profiles.

Structure | Chemical Name | CAS | MF |
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Semicarbazide | 57-56-7 | CH5N3O |
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Formamide,N,N-dimethyl-, hydrochloride (8CI,9CI) | 3397-76-0 | C3H8ClNO |
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tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate | 947141-86-8 | C13H21NO2 |
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Boc-NH-PEG12-NH2 | 1642551-09-4 | C31H64N2O14 |
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Hydroxy Urea-13C,15N2 | 1246814-92-5 | CH4N2O2 |
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tert-butyl N-(6-hydroxy-2-methylhex-4-en-3-yl)carbamate | 930117-72-9 | C12H23NO3 |
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Bromisoval | 496-67-3 | C6H11BrN2O2 |
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RHC 80267 | 83654-05-1 | C20H34N4O4 |
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Hydroxyurea | 127-07-1 | CH4N2O2 |
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carbonimidic acid, dipropyl ester | 6263-28-1 | C7H15NO2 |
Related Literature
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
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Hydroxy Cobicistat Cas No: 1051463-40-1
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